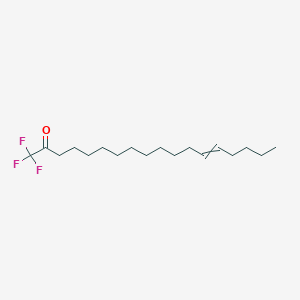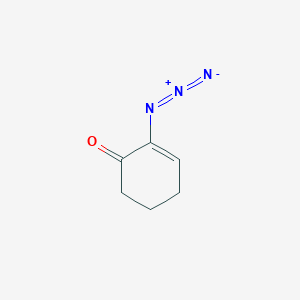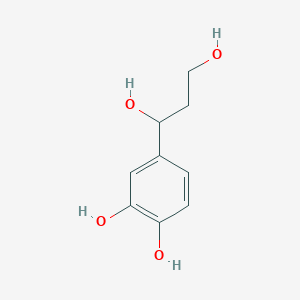![molecular formula C27H35N3O6 B14270270 L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- CAS No. 184635-12-9](/img/structure/B14270270.png)
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- is a complex organic compound with a unique structure that includes multiple functional groups. It is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by its intricate molecular structure, which includes aromatic rings, carboxylic acid groups, and secondary amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- involves multiple steps, starting with the protection of the amino groups using phenylmethoxycarbonyl (Cbz) groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino groups are then coupled with L-Proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups using hydrogenation or acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient use of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic rings .
Wissenschaftliche Forschungsanwendungen
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- involves its ability to act as a bifunctional catalyst. It can participate in both iminium and enamine catalysis, facilitating various organic reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, stabilizing transition states and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: The parent compound, which is a simple amino acid with a secondary amine group.
N-Boc-L-Proline: A derivative with a tert-butoxycarbonyl protecting group.
L-Proline Methyl Ester: A methyl ester derivative used in peptide synthesis.
Uniqueness
L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]- is unique due to its complex structure and multifunctional nature. It offers enhanced reactivity and selectivity in catalytic processes compared to simpler derivatives .
Eigenschaften
CAS-Nummer |
184635-12-9 |
|---|---|
Molekularformel |
C27H35N3O6 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H35N3O6/c31-25(32)24-15-9-17-30(24)18-23(29-27(34)36-20-22-12-5-2-6-13-22)14-7-8-16-28-26(33)35-19-21-10-3-1-4-11-21/h1-6,10-13,23-24H,7-9,14-20H2,(H,28,33)(H,29,34)(H,31,32)/t23-,24-/m0/s1 |
InChI-Schlüssel |
QBLYBYGBBNDPKG-ZEQRLZLVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)CC(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)

methyl carbonate](/img/structure/B14270203.png)

![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)




![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)


![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

